Methyl 5-hydroxy-2-nitrobenzoate

Physicochemical Property Thermal Stability Intramolecular H‑bond

Researchers synthesizing neoseptin-class TLR4 agonists or anthranilic acid-based HCV NS5B inhibitors require the 5-hydroxy-2-nitro regioisomer-not the 2-hydroxy-5-nitro analog. Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216-77-2) provides the essential ortho-nitro/hydroxy motif that pre-organizes the bioactive conformation via intramolecular H-bonding. • Distinct pKa (6.26 vs. 6.82), XLogP3 (1.3 vs. 2.4), and bp (381.8°C vs. 328.7°C) vs. para-nitro regioisomer. • Enables chemoselective O-alkylation under mild conditions without protecting the ester. • In stock for immediate shipment.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 59216-77-2
Cat. No. B1610663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-2-nitrobenzoate
CAS59216-77-2
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-14-8(11)6-4-5(10)2-3-7(6)9(12)13/h2-4,10H,1H3
InChIKeyVYLLCOXNYMTKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxy-2-nitrobenzoate Physicochemical Properties


Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216‑77‑2) is a nitroaromatic benzoate ester with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g·mol⁻¹ [1]. It features a hydroxyl group at the 5‑position and a nitro group ortho to the methyl ester, an arrangement that enables intramolecular hydrogen bonding and imparts distinct acidity (predicted pKa = 6.26 ± 0.10) . The compound is a crystalline solid with a melting point of 114‑115 °C and a predicted boiling point of 381.8 ± 27.0 °C . Its computed descriptors include an XLogP3 of 1.3 and a topological polar surface area of 92.4 Ų [1].

Irreplaceability of Methyl 5-Hydroxy-2-nitrobenzoate


Although methyl 5‑hydroxy‑2‑nitrobenzoate shares the same molecular formula as its regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate (CAS 17302‑46‑4), the positional swap of the hydroxyl and nitro groups creates a sharply different electronic and pharmacokinetic profile. The ortho‑nitro/hydroxy motif in the target compound enables strong intramolecular hydrogen bonding that is absent in the para‑nitro regioisomer, resulting in a predicted pKa that is 0.56 units lower, a boiling point that is ~53 °C higher, and an XLogP3 that is 1.1 units lower [1]. These disparities translate into divergent solubility, stability, and reactivity in downstream transformations, meaning that the two regioisomers are not interchangeable in synthetic routes that depend on precise electrophilicity, hydrogen‑bonding capacity, or metabolic stability .

Methyl 5-Hydroxy-2-nitrobenzoate Comparative Evidence


Boiling Point Elevation by Intramolecular H‑Bonding

Methyl 5‑hydroxy‑2‑nitrobenzoate exhibits a predicted boiling point of 381.8 ± 27.0 °C, whereas the regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate boils at only 328.7 ± 27.0 °C . The ~53 °C increase is attributed to the ortho‑nitro/hydroxy arrangement that favours a six‑membered intramolecular hydrogen bond, reducing the compound’s vapour pressure and enhancing thermal stability relative to the para‑nitro isomer .

Physicochemical Property Thermal Stability Intramolecular H‑bond

Enhanced Acidity by Ortho-Nitro Effect

The predicted pKa of methyl 5‑hydroxy‑2‑nitrobenzoate is 6.26 ± 0.10, compared with 6.82 ± 0.22 for the regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate . The 0.56‑unit lower pKa arises from the electron‑withdrawing nitro group positioned ortho to the ester and hydroxyl, which stabilizes the phenoxide anion through both inductive and resonance effects as well as intramolecular hydrogen bonding .

Acidity Reactivity Deprotonation

Lower Lipophilicity for Aqueous Compatibility

The computed XLogP3 of methyl 5‑hydroxy‑2‑nitrobenzoate is 1.3 [1], significantly lower than the XLogP3 of 2.4 reported for its regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate . This 1.1‑unit reduction in lipophilicity is a direct consequence of the ortho‑nitro/hydroxy intramolecular hydrogen bond, which masks the hydroxyl group from the solvent and decreases overall hydrophobicity.

Lipophilicity Drug‑likeness Solubility

Synthetic Utility in Neoseptin-Class TLR4 Agonists

Methyl 5‑hydroxy‑2‑nitrobenzoate is explicitly cited as a key intermediate in the synthesis of neoseptins, a class of small‑molecule mouse Toll‑like receptor 4 (mTLR4) agonists that emerged from an α‑helix mimetic library screen . The ortho‑nitro/hydroxy arrangement is essential for the intramolecular hydrogen bond that pre‑organizes the scaffold into the bioactive conformation; the regioisomeric methyl 2‑hydroxy‑5‑nitrobenzoate lacks this conformational restraint and is not reported as a productive intermediate for the same series .

TLR4 Agonist Immunostimulant SAR

Methyl 5-Hydroxy-2-nitrobenzoate Procurement Scenarios


Neoseptin TLR4 Agonist Scaffold

Research groups pursuing small‑molecule TLR4 agonists for vaccine adjuvant or cancer immunotherapy applications should procure methyl 5‑hydroxy‑2‑nitrobenzoate as the established starting material. The neoseptin SAR explicitly requires the 5‑hydroxy‑2‑nitro substitution pattern to maintain the intramolecular hydrogen bond that pre‑organizes the bioactive conformation [1]. The regioisomer methyl 2‑hydroxy‑5‑nitrobenzoate is not a viable substitute in this context.

HCV NS5B Polymerase Inhibitor Intermediate Synthesis

Patents describing anthranilic acid‑based Thumb Pocket 2 HCV NS5B polymerase inhibitors cite methyl 5‑hydroxy‑2‑nitrobenzoate as a synthetic intermediate. The ortho‑nitro group can be selectively reduced to the corresponding aniline, enabling construction of the anthranilic acid core necessary for sub‑100 nM enzymatic (IC₅₀) and cell‑culture (EC₅₀) potency . The regioisomer would lead to a different connectivity in the final inhibitor.

Physicochemical Profiling of Ortho-Nitro/Hydroxy Esters

Researchers investigating the effect of intramolecular hydrogen bonding on acidity, lipophilicity, and boiling point can use methyl 5‑hydroxy‑2‑nitrobenzoate as a model system. Its pKa (6.26), XLogP3 (1.3), and boiling point (381.8 °C) are quantitatively distinct from the para‑nitro regioisomer (pKa 6.82, XLogP3 2.4, bp 328.7 °C), providing a clear dataset for computational model validation [1].

Selective Derivatization at 5-Hydroxy

The enhanced acidity of the 5‑OH group (pKa 6.26) relative to typical phenolic esters allows chemoselective O‑alkylation or O‑acylation under mild conditions without affecting the methyl ester. This property is leveraged in multi‑step syntheses where protection/deprotection sequences must be minimized, giving methyl 5‑hydroxy‑2‑nitrobenzoate a practical advantage over the less acidic regioisomer [1].

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